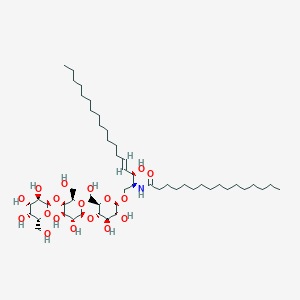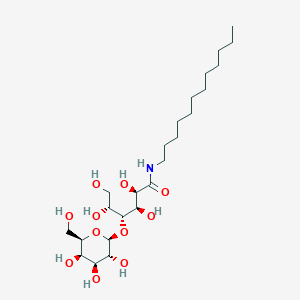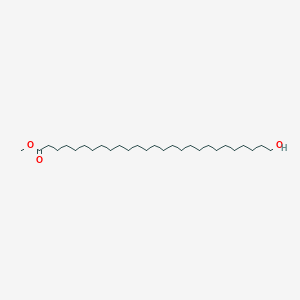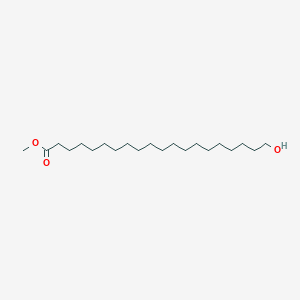
(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol
説明
(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol, commonly referred to as “2,3,4-trihydroxy-N-acetyl-octadec-9-en-1-ol”, is a natural, biologically active compound found in a variety of plants and animals. It is an important intermediate in the biosynthesis of the essential fatty acid, linoleic acid. This compound has been studied extensively for its potential use in a variety of scientific applications, including as a drug delivery system, an antioxidant, and an anti-inflammatory agent.
科学的研究の応用
Barrier Function Enhancement:
- Acetyl ceramide contributes to the skin’s barrier function by forming part of the stratum corneum, the outermost layer of the epidermis. It helps prevent water loss, protects against environmental stressors, and maintains skin hydration .
- Research suggests that ceramides, including acetyl ceramide, can alleviate symptoms of atopic dermatitis (eczema). Topical formulations containing ceramides help repair the skin barrier and reduce inflammation .
作用機序
Target of Action
Acetyl ceramide primarily targets Ceramide Synthases (CerS) . These are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family .
Mode of Action
Acetyl ceramide interacts with its targets, the CerS, by being a substrate for these enzymes . The acyl-chain of acetyl ceramide is an important determinant of ceramide function . For instance, ceramides containing the C16 or C18 acyl-chain can alter metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation .
Biochemical Pathways
The biosynthesis of acetyl ceramide starts with soluble precursors in the endoplasmic reticulum and culminates in the Golgi complex and plasma membrane . Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . Ceramides in the endoplasmic reticulum membranes are controlled by their export to the Golgi by protein-mediated transfer . In the Golgi, ceramide levels are modulated by their enzymatic conversion to different sphingolipids such as sphingomyelin, and glucosylceramides .
Pharmacokinetics
It is known that ceramides are produced by ceramide synthases (cers) through n-acylation of the sphingoid base . Mammalian CerS exists in six isoforms (CerS1-6) with differing preferences for specific fatty acid chain lengths . This suggests that the bioavailability of acetyl ceramide may depend on the specific CerS isoform it interacts with.
Result of Action
The result of acetyl ceramide’s action is the production of specific ceramide species, which have distinct cellular functions . For example, ceramides have been characterized as pro-apoptotic cellular lipids, with elevated ceramide levels known to trigger apoptosis . The biological activities of ceramides depend on their molecular species . For instance, in cells derived from squamous cell carcinoma, C16-ceramide was reported to be anti-apoptotic and C18-ceramide pro-apoptotic .
Action Environment
The action of acetyl ceramide can be influenced by environmental factors. For instance, studies have shown that delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids, while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid, helps relieve symptoms of atopic diseases . This suggests that the action, efficacy, and stability of acetyl ceramide can be influenced by the presence of other lipids and compounds in its environment.
特性
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-HEQKZDDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol in apoptosis?
A1: Research suggests that (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol, also known as acetyl ceramide, plays a role in promoting apoptosis (programmed cell death) in certain cell types. For example, it has been shown to facilitate apoptosis in Hep G2 cells (a human liver cancer cell line) when induced by Fas antibody. [] Additionally, studies using flow cytometry have observed that acetyl ceramide induces mitochondrial swelling in the early phases of apoptosis in both CHME 5 human microglia and U 937 cells. [] This mitochondrial dysfunction is a hallmark of the apoptotic process.
Q2: Can (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol influence prostaglandin production?
A2: Yes, studies indicate that (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol can stimulate prostaglandin production. Research shows that it acts alongside tumor necrosis factor-alpha (TNFα) to stimulate prostaglandin production in cultured trophoblastic and choriodecidual cells. [] This finding suggests a potential role for acetyl ceramide in inflammatory processes.
Q3: What are the applications of β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide in biochemical research?
A3: These compounds serve as versatile biochemical intermediates, particularly in the synthesis and characterization of β-D-galactofuranosyl-6- and β-D-galactofuranosyl-3- β-D-galactopyranosyl-1'ceramide. [] These galactofuranosylated galactocerebrosides have potential as a novel drug delivery system for ceramides to the colon. []
Q4: How does the structure of ganglioside GM3 with 3-O-acetyl ceramide influence its antigenicity?
A4: While specific details are not provided in the abstract, research suggests that the presence of 3-O-acetyl ceramide in the carbohydrate moiety of ganglioside GM3 plays a role in its antigenicity. [] Further research is needed to fully understand the specific structural elements and mechanisms involved.
Q5: Are there any known synthetic routes to produce (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol derivatives?
A5: Yes, research highlights the synthesis of specific (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol derivatives. For instance, β-D-(2,3,4-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide and β-D-(2,4,6-tri-O-acetyl)galactopyranosyl-1’(3’-O-acetyl)ceramide were successfully synthesized and characterized using techniques like NMR, IR spectroscopy, and chromatography. [] These derivatives provide valuable tools for further biochemical and pharmacological investigations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



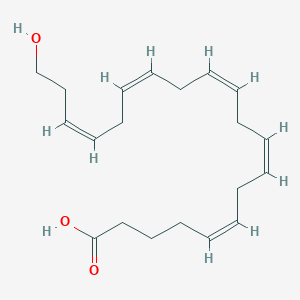

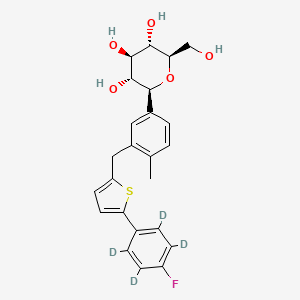
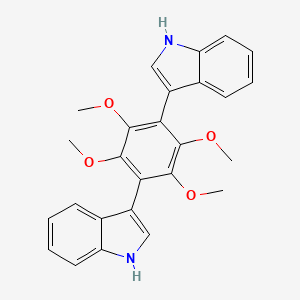

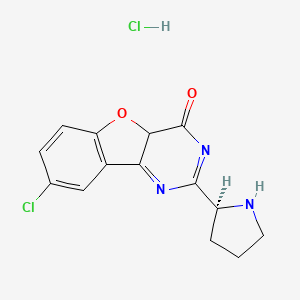
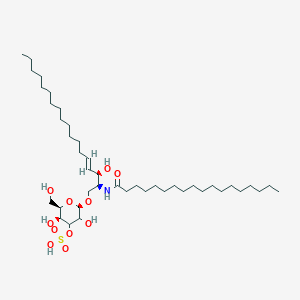
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)
![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)
